GHBAL is an intermediate in the biosynthesis of GHB from 1,4-butanediol (1,4-BD) in some organisms []. It can also be produced synthetically in laboratories [].
GHBAL is primarily studied for its role in GHB production. Understanding its properties and reactions helps researchers study GHB metabolism and potentially develop new drugs or treatments related to the GHB system [].
GHBAL has a simple four-carbon chain with a terminal aldehyde group (CHO) and a hydroxyl group (OH) on the third carbon (γ-position). This structure gives it some unique properties:
One method for synthesizing GHBAL involves the hydroformylation reaction of allyl alcohol with carbon monoxide and hydrogen in the presence of a catalyst [].
GHBAL can be readily oxidized to form GHB. Enzymes in the body can facilitate this conversion [].
HOCH₂CH₂CH₂CHO (GHBAL) + NAD⁺ → HOCH₂CH₂CH₂CH₂OH (GHB) + NADH + H⁺ []
This reaction requires the coenzyme NAD⁺ and results in the reduction of NAD⁺ to NADH.
4-Hydroxybutyraldehyde plays a significant role in biological systems, particularly in metabolic pathways. It is involved in the metabolism of gamma-hydroxybutyric acid, a substance known for its psychoactive properties. The compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter levels, although further research is needed to fully understand its biological implications.
Several methods exist for synthesizing 4-hydroxybutyraldehyde:
4-Hydroxybutyraldehyde has various applications across different fields:
Research on the interactions of 4-hydroxybutyraldehyde with other biological molecules has revealed its potential effects on neurotransmitter systems. Studies indicate that it may influence gamma-aminobutyric acid levels, impacting neuronal excitability and signaling pathways. Further investigations are ongoing to explore its therapeutic potential and safety profile.
Several compounds share structural or functional similarities with 4-hydroxybutyraldehyde:
Compound Name | Structure | Key Features |
---|---|---|
Butanal | CH₃(CH₂)₂CHO | A straight-chain aldehyde without hydroxyl group |
Gamma-Hydroxybutyric Acid | C₄H₈O₃ | A carboxylic acid derivative known for psychoactive properties |
3-Hydroxybutyric Acid | C₄H₈O₃ | An important metabolite involved in energy metabolism |
2-Hydroxybutyric Acid | C₄H₈O₃ | An isomer that plays roles in various biochemical pathways |
Uniqueness: 4-Hydroxybutyraldehyde is distinctive due to its dual functional groups (aldehyde and hydroxyl), allowing it to participate in diverse
Irritant